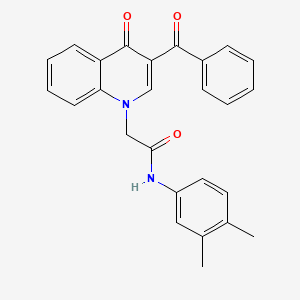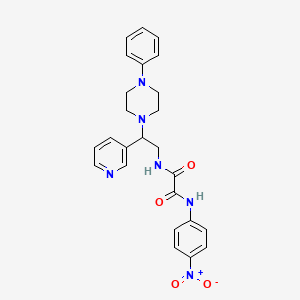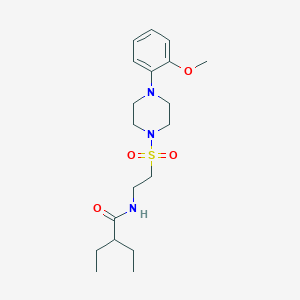
2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated piperazine with 2-ethylbutanoyl chloride in the presence of a base like triethylamine to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: 2-ethyl-N-(2-((4-(2-hydroxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide.
Reduction: 2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)ethyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors, particularly in the study of neurotransmitter systems.
Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, depression, and other neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The compound exerts its effects primarily through interaction with specific receptors in the body. The piperazine ring is known to interact with serotonin and dopamine receptors, while the methoxyphenyl group enhances binding affinity and selectivity. The sulfonyl group further modulates the compound’s pharmacokinetic properties, improving its absorption, distribution, metabolism, and excretion profile.
相似化合物的比较
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used to treat benign prostatic hyperplasia, also features a piperazine ring.
Urapidil: An antihypertensive agent with a piperazine moiety.
Uniqueness
2-ethyl-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxyphenyl group enhances receptor binding, while the sulfonyl group improves the compound’s overall pharmacokinetic profile, making it a promising candidate for further drug development.
属性
IUPAC Name |
2-ethyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-16(5-2)19(23)20-10-15-27(24,25)22-13-11-21(12-14-22)17-8-6-7-9-18(17)26-3/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKGQHJHPIIGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
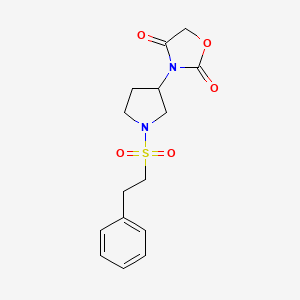
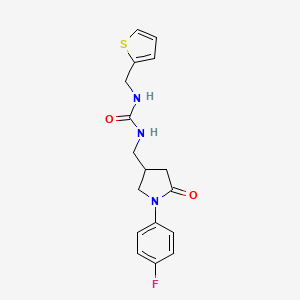
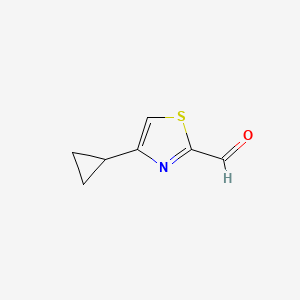
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)
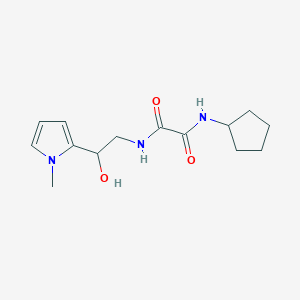
![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2647276.png)
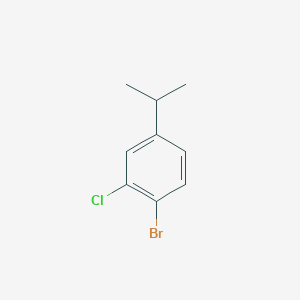
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2647279.png)

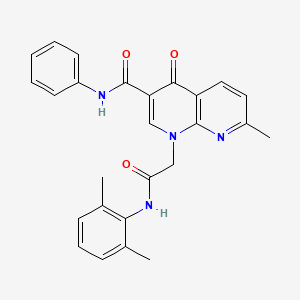
![N-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)prop-2-enamide](/img/structure/B2647282.png)
